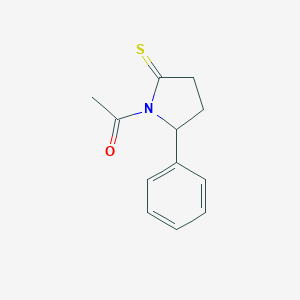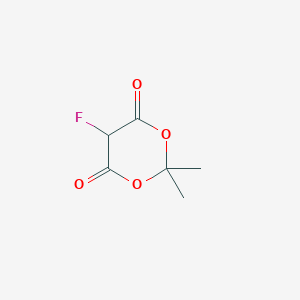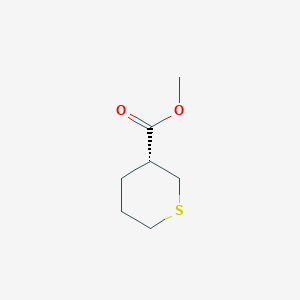
methyl (3R)-thiane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-methyl tetrahydro-2H-thiopyran-3-carboxylate is a chiral compound belonging to the class of thiopyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl tetrahydro-2H-thiopyran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-unsaturated esters under basic conditions . This reaction forms the thiopyran ring system, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of thiopyran derivatives often employs scalable and cost-effective methods. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a notable example . This method is advantageous due to its simplicity and high yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
®-methyl tetrahydro-2H-thiopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
®-methyl tetrahydro-2H-thiopyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of ®-methyl tetrahydro-2H-thiopyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: These compounds also contain sulfur and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These nitrogen-containing heterocycles share some structural similarities and biological activities.
Uniqueness
®-methyl tetrahydro-2H-thiopyran-3-carboxylate is unique due to its specific chiral configuration and the presence of the thiopyran ring. This configuration can result in distinct biological activities and interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
161404-77-9 |
|---|---|
Molekularformel |
C7H12O2S |
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
methyl (3R)-thiane-3-carboxylate |
InChI |
InChI=1S/C7H12O2S/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
KETAAZUFHKFVOH-LURJTMIESA-N |
SMILES |
COC(=O)C1CCCSC1 |
Isomerische SMILES |
COC(=O)[C@H]1CCCSC1 |
Kanonische SMILES |
COC(=O)C1CCCSC1 |
Synonyme |
2H-Thiopyran-3-carboxylicacid,tetrahydro-,methylester,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



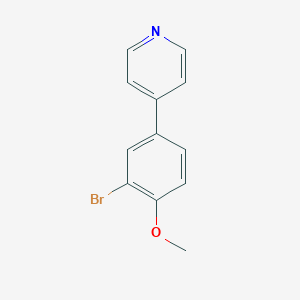
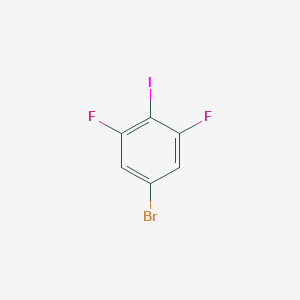
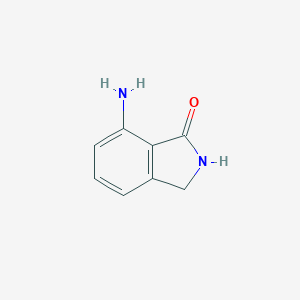
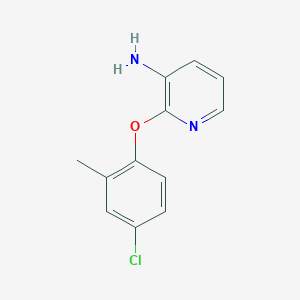
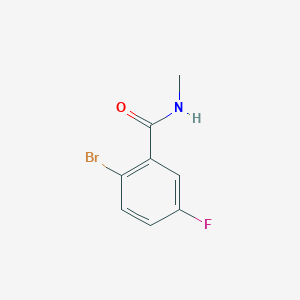
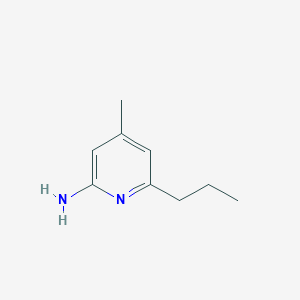
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)
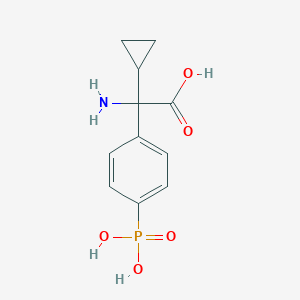
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
